molecular formula C16H13N11O13P- B1231469 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) CAS No. 141096-03-9

8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-)

Cat. No.: B1231469
CAS No.: 141096-03-9
M. Wt: 598.3 g/mol
InChI Key: WYMVSLKONRLTSR-DXXSKVHTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-), also known as 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-), is a useful research compound. Its molecular formula is C16H13N11O13P- and its molecular weight is 598.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-amino-8-azidopurin-9-yl)-1',2',4'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,5'-cyclohexa-1,3-diene]-6-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N11O13P/c17-12-9-13(20-4-19-12)24(15(21-9)22-23-18)14-11-10(7(38-14)3-37-41(34,35)36)39-16(40-11)2-6(26(30)31)5(25(28)29)1-8(16)27(32)33/h1,4,7,10-11,14H,2-3H2,(H2,17,19,20)(H2,34,35,36)/p-1/t7-,10-,11-,14-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMVSLKONRLTSR-DXXSKVHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C=C(C12OC3C(OC(C3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(C=C(C12O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N11O13P-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930986
Record name 8-Azido-9-[5-O-(hydroxyphosphinato)-2,3-O-(2,4,5-trinitrocyclohexa-2,4-diene-1,1-diyl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141096-03-9
Record name 2',3'-O-(2,4,6-Trinitrophenyl)-8-azido-amp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141096039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azido-9-[5-O-(hydroxyphosphinato)-2,3-O-(2,4,5-trinitrocyclohexa-2,4-diene-1,1-diyl)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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